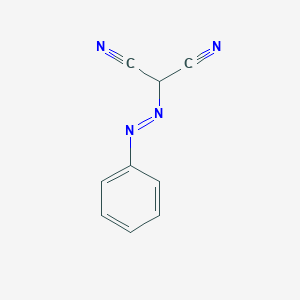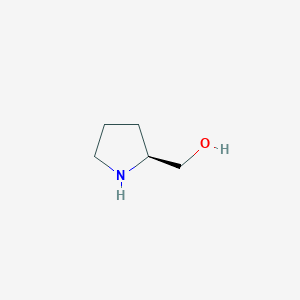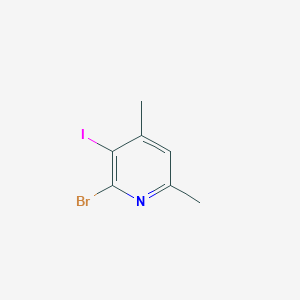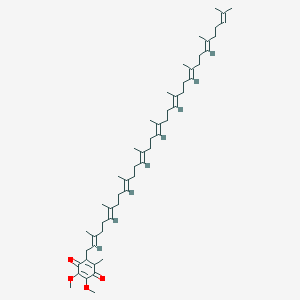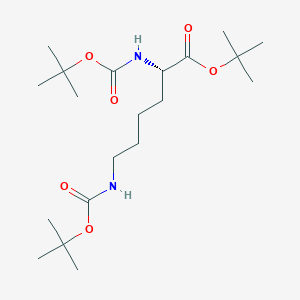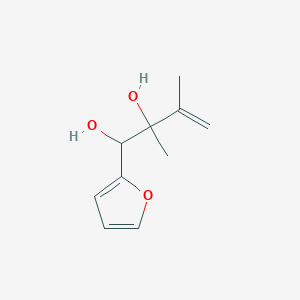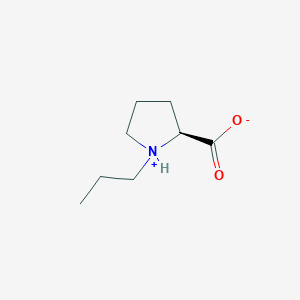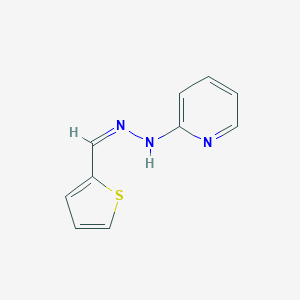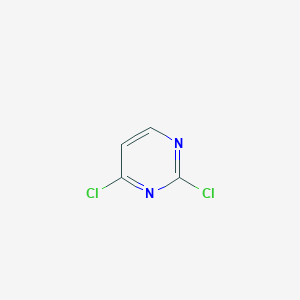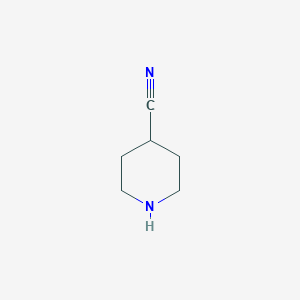
4-Cyanopiperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Cyanopiperidine and its derivatives has been explored through various methods, focusing on efficiency, selectivity, and the use of less toxic reagents. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-differently substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement. This approach allowed for the introduction of various substituents at the 4-position of the piperidine ring, enabling the synthesis of piperazine-piperidine-based CCR5 antagonists as HIV-1 entry inhibitors in excellent yield (Jiang, Song, & Long, 2004).
Molecular Structure Analysis
The molecular structure of 4-Cyanopiperidine derivatives has been characterized using various spectroscopic techniques, including IR, MS, and NMR. For instance, Villemin et al. (2013) established the synthesis of novel 4-substituted-3-cyano-2-aminopyridines under microwave irradiation and solvent-free conditions, with structures confirmed by X-ray analysis. These studies highlight the versatility of the cyano and amino functionalities in piperidine chemistry, offering insights into the electronic and steric effects influencing molecular interactions and reactivity (Villemin, Belhadj, Cheikh, Choukchou-Braham, Bar, & Lohier, 2013).
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : 4-Cyanopiperidine is used as an intermediate for the preparation of pharmaceutical substances like antidepressants and anti-inflammatory . It is also used as a precursor for the synthesis of piperidine derivatives .
- Results or Outcomes : The outcomes would also depend on the specific substance being synthesized. In general, the use of 4-Cyanopiperidine as an intermediate can facilitate the synthesis of a variety of pharmaceutical substances and piperidine derivatives .
-
Scientific Field: Neuropharmacology
- Application : 4-Cyanopiperidine is used in the synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice .
- Methods of Application : A group of ten 1,4-disubstituted and 1,4,4-trisubstituted piperidines were synthesized through short sequences of reactions from 4-cyanopiperidine . Inhibitions of T-channel in rat dorsal root ganglion neurons and/or Cav3.2 channel in human embryonic kidney-293 cells were screened .
- Results or Outcomes : The two most promising piperidine molecules showed analgesic effects in rat model using a spared nerve injury protocol . One displayed a long withdrawal latency in response to thermal stimulation, and an 80% increase in mechanical threshold assessment studies .
-
Scientific Field: Medicinal Chemistry
- Application : 4-Cyanopiperidine is used in the synthesis of various pharmaceutical substances, including antidepressants and anti-inflammatory drugs .
- Results or Outcomes : The outcomes would also depend on the specific substance being synthesized. In general, the use of 4-Cyanopiperidine as an intermediate can facilitate the synthesis of a variety of pharmaceutical substances .
-
Scientific Field: Neurology
- Application : 4-Cyanopiperidine is used in the synthesis of piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice .
- Methods of Application : A group of ten 1,4-disubstituted and 1,4,4-trisubstituted piperidines were synthesized through short sequences of reactions from 4-cyanopiperidine . Inhibitions of T-channel in rat dorsal root ganglion neurons and/or Cav3.2 channel in human embryonic kidney-293 cells were screened .
- Results or Outcomes : The two most promising piperidine molecules showed analgesic effects in rat model using a spared nerve injury protocol . One displayed a long withdrawal latency in response to thermal stimulation, and an 80% increase in mechanical threshold assessment studies .
-
Scientific Field: Organic Synthesis
- Application : 4-Cyanopiperidine is used as a building block in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes would also depend on the specific compound being synthesized. In general, the use of 4-Cyanopiperidine as a building block can facilitate the synthesis of a variety of organic compounds .
-
Scientific Field: Neurology
- Application : 4-Cyanopiperidine is used in the synthesis of piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice .
- Methods of Application : A group of ten 1,4-disubstituted and 1,4,4-trisubstituted piperidines were synthesized through short sequences of reactions from 4-cyanopiperidine . Inhibitions of T-channel in rat dorsal root ganglion neurons and/or Cav3.2 channel in human embryonic kidney-293 cells were screened .
- Results or Outcomes : The two most promising piperidine molecules showed analgesic effects in rat model using a spared nerve injury protocol . One displayed a long withdrawal latency in response to thermal stimulation, and an 80% increase in mechanical threshold assessment studies .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNTQSJGHSJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196000 | |
| Record name | 4-Cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanopiperidine | |
CAS RN |
4395-98-6 | |
| Record name | 4-Cyanopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

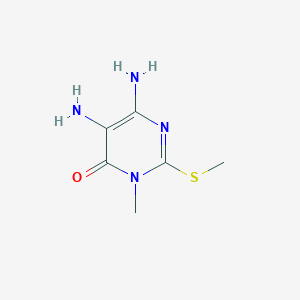
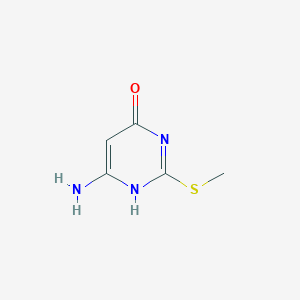
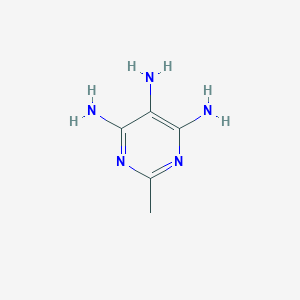
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)
